molecular formula C9H12FN B060344 N-Ethyl-4-fluorobenzylamine CAS No. 162401-03-8

N-Ethyl-4-fluorobenzylamine

Cat. No.: B060344
CAS No.: 162401-03-8
M. Wt: 153.2 g/mol
InChI Key: CURFQQZYGVCIGJ-UHFFFAOYSA-N
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Description

N-Ethyl-4-fluorobenzylamine: is an organic compound with the molecular formula C9H12FN . It is a derivative of benzylamine, where the benzyl group is substituted with a fluorine atom at the para position and an ethyl group on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-4-fluorobenzylamine can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods: On an industrial scale, this compound can be produced by the reaction of 4-fluorobenzyl chloride with ethylamine. This reaction is usually carried out in the presence of a catalyst such as palladium on carbon, under hydrogenation conditions .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-4-fluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Ethyl-4-fluorobenzylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-4-fluorobenzylamine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound can act as an inhibitor or activator, depending on the target. The pathways involved include the modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Uniqueness: N-Ethyl-4-fluorobenzylamine is unique due to the presence of both the ethyl group on the nitrogen atom and the fluorine substitution on the benzyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

N-Ethyl-4-fluorobenzylamine (NEFBA) is an organic compound identified by its molecular formula C9H12FN and a molecular weight of approximately 155.20 g/mol. This compound, characterized by a benzene ring with a para-positioned fluorine atom and an ethylamine group, has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems and its applications in pharmaceuticals.

Structural Characteristics

The unique structure of NEFBA, which includes both fluorine substitution and an ethyl group, enhances its biological properties compared to similar compounds. The presence of fluorine is known to influence the compound's pharmacokinetics and binding affinities, making it a valuable candidate for drug development.

Compound NameMolecular FormulaUnique Features
This compoundC9H12FNEthyl group on nitrogen; para fluorine
4-FluorobenzylamineC7H8FNLacks ethyl substitution; simpler structure
N-Methyl-4-fluorobenzylamineC8H10FNMethyl group instead of ethyl
N,N-Diethyl-4-fluorobenzylamineC11H16FNTwo ethyl groups; increased steric bulk

NEFBA's biological activity is primarily attributed to its ability to interact with various neurotransmitter receptors and enzymes. It has been shown to modulate neurotransmission pathways, potentially acting as an inhibitor or activator depending on the target. The compound's binding affinity is enhanced by the fluorine atom, which can stabilize interactions with biological targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : NEFBA has demonstrated potential as an inhibitor in various biochemical pathways, particularly those linked to neurological disorders.
  • Modulation of Receptor Activity : Its structural similarities to neurotransmitters allow NEFBA to influence receptor activity significantly.

Biological Activities

Research indicates that NEFBA exhibits a range of biological activities:

  • Neuropharmacological Effects :
    • NEFBA has been studied for its potential role in treating neurological disorders due to its interaction with neurotransmitter systems.
    • Its derivatives have shown promise in inhibiting specific enzyme activities related to neurotransmission.
  • Antimicrobial Properties :
    • Preliminary studies suggest that NEFBA possesses antimicrobial and antifungal properties, making it a candidate for further exploration in therapeutic applications against infections .
  • Cancer Research :
    • Certain derivatives of NEFBA are being investigated for their efficacy as potential inhibitors in cancer treatment pathways .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of NEFBA and its derivatives:

  • Study on Tyrosinase Inhibition : A related compound, 4-(4-fluorobenzyl)piperazine, demonstrated significant inhibitory effects on Agaricus bisporus tyrosinase with an IC50 value of 0.18 μM, indicating the potential for similar activity in NEFBA derivatives .
  • Antimelanogenic Effects : Research indicated that certain derivatives exerted antimelanogenic effects on B16F10 cells without cytotoxicity, showcasing the therapeutic potential of NEFBA-related compounds in dermatological applications .

Safety and Handling

While the biological activities of NEFBA are promising, caution is advised due to limited safety data. General safety considerations include:

  • Proper handling procedures must be followed due to its chemical nature.
  • Further toxicological assessments are necessary before clinical applications can be pursued.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURFQQZYGVCIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405877
Record name N-(4-fluorobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162401-03-8
Record name N-(4-fluorobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(4-Fluorobenzyl)acetamide (1.344 g, 8.039 mmol) was dissolved in THF (100 ml) and was cooled to zero degrees under argon atmosphere. (Methylthio)methene compound with borane (1:1) (1.527 g, 20.098 mmol) was added and the mixture was refluxed overnight at RT. HCl (15 ml, 10%) was gently added and was stirred overnight. The solvent was removed by evaporation. Diethyl ether (20 ml) was added and the product was extracted to the water phase by K2CO3 (3×15 ml). The water phase was acidified by HCl (10 ml, 10%) and the product was extracted to the organic phase by EtOAc (3×15 ml). The organic phase was dried (MgSO4) and the solvent was removed by evaporation to give 0.309 g of N-(4-fluorobenzyl)ethanamine (yield 25.1%).
Quantity
1.344 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
(Methylthio)methene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.527 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three

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